N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzenesulfonamide

Description

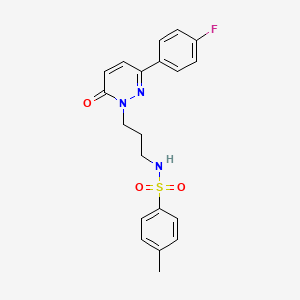

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and a propyl linker to a toluenesulfonamide moiety. This structure combines pharmacophoric elements associated with enzyme inhibition and receptor modulation, particularly in neurological and inflammatory pathways. The pyridazinone ring is a known scaffold in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the toluenesulfonamide moiety is a hallmark of sulfonamide-based inhibitors, commonly targeting carbonic anhydrases, kinases, or proteases .

Properties

IUPAC Name |

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-15-3-9-18(10-4-15)28(26,27)22-13-2-14-24-20(25)12-11-19(23-24)16-5-7-17(21)8-6-16/h3-12,22H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUCNFKAVBKMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridazinone core, a fluorophenyl group, and a sulfonamide moiety. The synthesis generally involves multi-step organic reactions, including:

- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.

- Introduction of the Fluorophenyl Group : Typically via Suzuki-Miyaura coupling.

- Attachment of the Sulfonamide Moiety : Achieved through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, while the pyridazinone core may interact with various biological pathways.

Anticancer Activity

Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown promising results in inhibiting tumor growth in various cancer cell lines:

- In Vitro Studies : Compounds related to this compound demonstrated IC50 values ranging from 1.30 μM to over 17 μM against HepG2 liver cancer cells and other tumor types .

- Mechanisms : These compounds often induce apoptosis and cell cycle arrest, particularly in the G2/M phase, enhancing their effectiveness against solid tumors .

Case Study 1: HDAC Inhibition

A related compound was studied for its role as a potent HDAC (Histone Deacetylase) inhibitor. The findings revealed that:

- Selectivity : It exhibited class I selectivity (HDAC1, 2, and 3) with an IC50 value of 95.48 nM against HDAC3.

- Antiproliferative Effects : The compound showed significant inhibitory effects on various cancer cell lines, indicating its potential as a lead compound for drug development .

Case Study 2: Apoptosis Induction

Another study highlighted the apoptosis-inducing capabilities of similar compounds:

- Flow Cytometry Analysis : Demonstrated increased apoptosis rates in treated HepG2 cells compared to controls, suggesting that these compounds could effectively promote cell death in cancerous tissues .

Data Table: Comparison of Biological Activities

| Compound Name | Target Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 1.30 - 17 | Apoptosis induction |

| Related HDAC Inhibitor | HDAC3 Inhibition | 95.48 | Histone deacetylation |

| Similar Compound A | Antiproliferative | <10 | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives with pyridazinone or heterocyclic cores. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Diversity: The target compound’s pyridazinone core distinguishes it from chromenone- or carbazole-based analogs, which exhibit distinct electronic and steric profiles. Unlike the ethylsulfonamide in the carbazole derivative , the toluenesulfonamide group in the target compound may enhance selectivity for carbonic anhydrase isoforms (e.g., CA-II or CA-IX).

Pharmacokinetic Properties :

- The target compound’s calculated molecular weight (~419.4) is lower than the pyrazolo-pyrimidine analog (589.1), suggesting better membrane permeability and oral bioavailability .

- The 4-fluorophenyl group improves metabolic stability compared to methoxy or chloro substituents in other sulfonamides, reducing susceptibility to cytochrome P450 oxidation .

Target Selectivity: Pyridazinone derivatives are historically linked to phosphodiesterase (PDE) inhibition, whereas chromenone-pyrazolo-pyrimidine hybrids (e.g., Example 53 in ) show stronger kinase inhibition due to their ATP-binding site compatibility. The toluenesulfonamide group in the target compound may confer dual activity against carbonic anhydrases and kinases, a feature less pronounced in carbazole or benzoxadiazocine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.